molecular formula C20H22ClN3O2S B4840621 N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-3,5-dimethylbenzamide

N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-3,5-dimethylbenzamide

Cat. No. B4840621
M. Wt: 403.9 g/mol
InChI Key: RPHSXOHXLOSSDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-3,5-dimethylbenzamide, commonly known as C646, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research. C646 has been shown to inhibit the activity of histone acetyltransferase (HAT), an enzyme that plays a crucial role in regulating gene expression.

Mechanism of Action

C646 works by inhibiting the activity of the N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-3,5-dimethylbenzamides p300 and CBP. N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-3,5-dimethylbenzamides are enzymes that add acetyl groups to histones, which leads to increased gene expression. C646 binds to the catalytic domain of p300 and CBP, preventing them from acetylating histones and altering gene expression.
Biochemical and Physiological Effects:
C646 has been shown to have significant effects on histone acetylation and gene expression. Inhibition of p300 and CBP activity leads to decreased histone acetylation and altered gene expression. This has potential implications for cancer therapy, as aberrant gene expression is a hallmark of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using C646 in lab experiments is its specificity for p300 and CBP. This allows for more targeted inhibition of histone acetylation and gene expression. However, C646 has limitations as well. It is a small molecule inhibitor, which can limit its effectiveness in vivo. Additionally, it may have off-target effects on other enzymes, leading to unintended consequences.

Future Directions

There are several potential future directions for research on C646. One area of interest is the development of more potent and specific inhibitors of p300 and CBP. Additionally, further studies are needed to determine the effectiveness of C646 in vivo and its potential as a cancer therapy. Finally, the role of p300 and CBP in other diseases and physiological processes should be explored to further understand the potential applications of C646.

Scientific Research Applications

C646 has been extensively studied for its potential applications in cancer research. Histone acetylation plays a crucial role in the regulation of gene expression, and aberrant expression of N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-3,5-dimethylbenzamides has been linked to various types of cancer. C646 has been shown to inhibit the activity of the N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-3,5-dimethylbenzamides p300 and CBP, leading to decreased histone acetylation and altered gene expression. This has potential applications in the development of novel cancer therapies.

properties

IUPAC Name

N-[(3-chloro-4-morpholin-4-ylphenyl)carbamothioyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2S/c1-13-9-14(2)11-15(10-13)19(25)23-20(27)22-16-3-4-18(17(21)12-16)24-5-7-26-8-6-24/h3-4,9-12H,5-8H2,1-2H3,(H2,22,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHSXOHXLOSSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)N3CCOCC3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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